molecular formula C6H8FNO3 B14783758 (3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid

(3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid

Cat. No.: B14783758
M. Wt: 161.13 g/mol
InChI Key: REWOTYMIMVMZLG-LURJTMIESA-N
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Description

(3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The fluorine atom in this compound can influence its chemical properties, making it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid typically involves the fluorination of a piperidine precursor. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom into the piperidine ring. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to ensure consistent product quality and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxo groups.

    Reduction: Hydroxylated piperidine derivatives.

    Substitution: Piperidine derivatives with various substituents replacing the fluorine atom.

Scientific Research Applications

(3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: Another piperidine derivative with different substituents.

    2,6-difluoropiperidine: A piperidine derivative with two fluorine atoms.

    3-fluoropiperidine: A simpler fluorinated piperidine without the oxo and carboxylic acid groups.

Uniqueness

(3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid is unique due to the presence of both a fluorine atom and an oxo group on the piperidine ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H8FNO3

Molecular Weight

161.13 g/mol

IUPAC Name

(3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C6H8FNO3/c7-6(5(10)11)2-1-3-8-4(6)9/h1-3H2,(H,8,9)(H,10,11)/t6-/m0/s1

InChI Key

REWOTYMIMVMZLG-LURJTMIESA-N

Isomeric SMILES

C1C[C@](C(=O)NC1)(C(=O)O)F

Canonical SMILES

C1CC(C(=O)NC1)(C(=O)O)F

Origin of Product

United States

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